E3 ligase Ligand-Linker Conjugates 17

Descripción general

Descripción

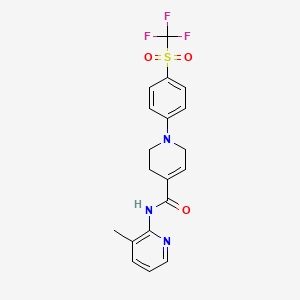

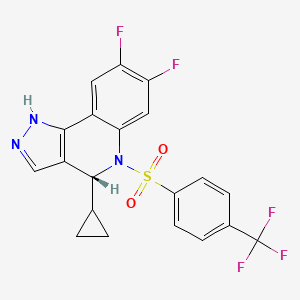

“E3 ligase Ligand-Linker Conjugates 17” is a compound with the molecular formula C25H31F3N4O8 . It is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding linker . This compound can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

The synthesis of “E3 ligase Ligand-Linker Conjugates 17” involves the preparation of E3 ligands and their utilization for PROTACs . Different preparative routes to E3 ligands are compared with respect to feasibility and productivity . A particular focus is set on the chemistry of the linker attachment by discussing the synthetic opportunities to connect the E3 ligand at an appropriate exit vector with a linker to assemble the final PROTAC .

Molecular Structure Analysis

The molecular structure of “E3 ligase Ligand-Linker Conjugates 17” is complex, with a molecular weight of 572.5 g/mol . The compound includes a target binding unit, a linker, and an E3 ligase binding moiety .

Chemical Reactions Analysis

“E3 ligase Ligand-Linker Conjugates 17” is involved in the ubiquitination process, which is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “E3 ligase Ligand-Linker Conjugates 17” include a molecular weight of 572.5 g/mol, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 8 .

Aplicaciones Científicas De Investigación

Field Proteolysis-Targeting Chimeras (PROTACs)

“E3 ligase Ligand-Linker Conjugate 17” is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Application Summary

This conjugate is used in the design and synthesis of various new PROTACs . PROTACs are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . They have proven their great therapeutic potential and usefulness as molecular biology tools .

Methods of Application

A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . The use of the high-quality E3 ligase ligand-linker conjugate is very convenient and time-saving .

Results or Outcomes

The development of small-molecule E3 binders with favourable physicochemical profiles has aided the design of PROTACs . These PROTACs are known for breaking the rules of established guidelines for discovering small molecules . Expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

Field Cancer Therapy

E3 ligase ligand-linker conjugates, such as Conjugate 17, are being explored for their potential in cancer therapy .

Application Summary

E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . Importantly, ubiquitination modification is involved in almost all life activities of eukaryotes . Thus, E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with cancer development .

Methods of Application

E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s). E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification (PTM) .

Results or Outcomes

Thanks to their multi-functions, E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Field CDK6 Degraders

E3 ligase ligand-linker conjugates, such as Conjugate 17, are being explored for their potential in the development of potent and selective CDK6 degraders .

Application Summary

Cyclin-dependent kinase 6 (CDK6) is an important regulator of the cell cycle. In tumor cells, CDK6 is frequently upregulated and CDK4/6 kinase inhibitors like palbociclib possess high activity in breast cancer and other malignancies . Therefore, targeted degradation of CDK6 may be advantageous over kinase inhibition .

Methods of Application

The spectrum of CDK6-specific PROTACs was extended to von Hippel Lindau (VHL) and cellular inhibitor of apoptosis protein 1 (cIAP1) that are essential for most cancer cells and therefore less likely to be inactivated . VHL-based PROTAC series included compounds that were either specific for CDK6 or exhibited dual activity against CDK4 and CDK6 .

Results or Outcomes

IAP-based PROTACs caused a combined degradation of CDK4/6 and IAPs resulting in synergistic effects on cancer cell growth . These new degraders showed potent and long-lasting degrading activity in human and mouse cells and inhibited proliferation of several leukemia, myeloma, and breast cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVLNIUPDHKOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 17 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)